N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a tetrahydroquinazolinone core (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) linked via an acetamide bridge to a 4,6-dimethylpyrimidin-2-yl sulfanyl group. Its synthesis likely involves coupling sulfanyl-containing intermediates with heterocyclic amines, analogous to methods described for related acetamide derivatives .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-10-5-11(2)21-17(20-10)26-9-15(25)23-16-19-8-12-13(22-16)6-18(3,4)7-14(12)24/h5,8H,6-7,9H2,1-4H3,(H,19,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFSRNZEFWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone structure.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Sulfanylacetamide Group: This step might involve the reaction of a suitable thiol with an acetamide derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the pyrimidine ring could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
(a) Pharmacopeial Phenoxyacetamides ()
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () share the acetamide backbone but differ in core structure. These analogues feature a hexan backbone with hydroxyl and aryl substituents instead of the tetrahydroquinazolinone core.
(b) Oxadiazole Sulfanyl Acetamides ()
Derivatives like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () utilize an oxadiazole ring instead of pyrimidine. Sulfanyl groups in both compounds likely influence redox properties or thiol-disulfide exchange reactivity .
Sulfur-Containing Agrochemicals ()
(a) Thiadiazolyl-Thioethers ()
Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-... () feature thiadiazolyl-thioether linkages . The thiadiazole ring confers metabolic stability, whereas the target compound’s pyrimidinyl-sulfanyl group may exhibit greater nucleophilic susceptibility. This distinction could impact environmental persistence in agrochemical applications .
(b) Oxadixyl ()
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) is a fungicide with a methoxy-acetamide group and oxazolidinone core. The absence of sulfur in oxadixyl contrasts with the target compound’s sulfanyl group, suggesting divergent modes of action—oxadixyl likely inhibits fungal RNA polymerase, while sulfur-containing compounds may target thiol-dependent enzymes .
Comparative Data Table
Key Research Findings
Core Structure Impact: The tetrahydroquinazolinone core in the target compound may enhance rigidity and binding specificity compared to flexible hexan or oxazolidinone backbones in analogues .
Sulfur Reactivity: The sulfanyl group’s nucleophilicity could facilitate covalent interactions with biological targets, unlike non-sulfur analogues like oxadixyl .
Substituent Effects: The 4,6-dimethylpyrimidinyl group may improve metabolic stability over indole- or phenoxy-containing derivatives, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
